8-Sulfamoylquinoline-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
856176-47-1 |
|---|---|
Molecular Formula |
C10H9N3O3S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
8-sulfamoylquinoline-4-carboxamide |
InChI |
InChI=1S/C10H9N3O3S/c11-10(14)7-4-5-13-9-6(7)2-1-3-8(9)17(12,15)16/h1-5H,(H2,11,14)(H2,12,15,16) |
InChI Key |
GZVDWCYNBIRPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Sulfamoylquinoline 4 Carboxamide and Analogous Structures
Strategies for Quinoline-4-Carboxamide Core Synthesis
The synthesis of the quinoline-4-carboxamide core begins with the formation of quinoline-4-carboxylic acid precursors. Several classical and modified named reactions are employed for this purpose.
The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The traditional reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The mechanism commences with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
While effective, the classical Pfitzinger reaction can be limited by harsh conditions and low yields with certain substrates. researchgate.net Consequently, several modifications have been developed. One significant improvement involves the use of N,N-dimethylenaminones in place of simple ketones, which can proceed under milder conditions. thieme-connect.com For instance, the reaction of isatins with N,N-dimethylenaminones mediated by trimethylchlorosilane (TMSCl) in alcoholic solvents can directly produce quinoline-4-carboxylic esters in good yields (61-82%), or the corresponding acids when water is used as the solvent (74-81%). thieme-connect.com Another approach utilizes aqueous potassium hydroxide (B78521) or sodium hydroxide to catalyze the reaction between isatin and enaminones, providing an alternative to 1,3-dicarbonyl compounds. researchgate.net These modifications broaden the substrate scope and can offer improved yields and simpler, one-pot procedures. thieme-connect.comresearchgate.net
Table 1: Comparison of Pfitzinger Reaction Modifications
| Modification | Reactants | Catalyst/Mediator | Solvent | Product | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| TMSCl-Mediated | Isatin, N,N-Dimethylenaminone | TMSCl | Alcohols or Water | Ester or Acid | 61-82% (Ester), 74-81% (Acid) | thieme-connect.com |
| Base-Catalyzed | Isatin, Enaminone | aq. KOH or NaOH | Water | Acid | - | researchgate.net |
| Conventional | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Protic Solvents | Acid | Up to 80% | wikipedia.orgresearchgate.net |
The Doebner reaction provides an alternative three-component approach to quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde (like benzaldehyde), and pyruvic acid. nih.govnih.gov A key advantage of the Doebner reaction is the wide variety of substituted anilines that can be utilized, offering a high degree of flexibility in the final product. nih.gov However, conventional Doebner reactions often give low yields when anilines with electron-withdrawing groups are used. nih.govacs.org
To address this limitation, a modified Doebner hydrogen-transfer reaction has been developed. This updated protocol is effective for anilines bearing both electron-withdrawing and electron-donating groups. nih.govnih.govacs.org For example, using p-toluenesulfonic acid (p-TSA) as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol has shown excellent conversion rates and shorter reaction times. tandfonline.comtandfonline.com In one instance, the reaction of 4-methylbenzaldehyde (B123495) and aniline with sodium pyruvate (B1213749) in the presence of p-TSA yielded the corresponding quinoline-4-carboxylic acid in 85% yield within 3 hours. tandfonline.com The mechanism is believed to involve the formation of an imine from the aniline and aldehyde, which then reacts with the enolate of pyruvic acid, followed by cyclization and oxidation to form the quinoline (B57606) ring. tandfonline.com
The Friedländer synthesis is a fundamental method for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids (such as trifluoroacetic acid, p-toluenesulfonic acid) or bases (like sodium hydroxide). wikipedia.orgjk-sci.com
The general mechanism can proceed via two pathways. wikipedia.org The first involves an initial aldol (B89426) addition between the reactants, followed by dehydration and then cyclization through imine formation. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination of water to form the quinoline product. wikipedia.org While the classic Friedländer synthesis is highly versatile, one-pot modifications have been developed to improve practicality and scale. For instance, o-nitroarylcarbaldehydes can be reduced in situ using iron powder and hydrochloric acid to form the corresponding o-aminoarylcarbaldehyde, which then undergoes condensation with a ketone or aldehyde in the presence of potassium hydroxide to yield quinolines in good to excellent yields (58–100%). organic-chemistry.org This one-pot approach is compatible with a wide array of functional groups. organic-chemistry.org
Introduction of the 8-Sulfamoyl Moiety
Once the quinoline-4-carboxylic acid or its corresponding carboxamide is synthesized, the next critical step is the introduction of the sulfamoyl group at the 8-position of the quinoline nucleus.
The direct introduction of a sulfonyl group onto the quinoline ring is typically achieved through electrophilic substitution. The reaction of quinoline with chlorosulfonic acid can directly yield quinoline-8-sulfonyl chloride. publish.csiro.auwikipedia.org The conditions for this reaction are quite specific; for example, dropwise addition of quinoline to chlorosulfonic acid at a maintained temperature of 140°C for an extended period (e.g., 39 hours) has been reported to produce quinoline-8-sulfonyl chloride in a 24% yield. publish.csiro.au Deviation from these precise conditions can lead to lower yields and a more impure product. publish.csiro.au The resulting quinoline-8-sulfonyl chloride is often unstable and used immediately in the next step. publish.csiro.au
An alternative approach involves reacting quinoline with fuming sulfuric acid to produce quinoline-8-sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. google.comgoogle.com The sulfonation of quinoline generally favors the 5- and 8-positions. The regioselectivity can be influenced by reaction conditions and the presence of other substituents on the quinoline ring. In some cases, N-oxide activation of the quinoline ring can be used to direct functionalization to other positions, such as C2, using copper catalysts. acs.org However, for the desired 8-substitution, direct sulfonylation or sulfonation followed by chlorination are the most common routes. publish.csiro.augoogle.com
A more strategic approach involves synthesizing the quinoline core with the sulfonic acid group already in place. This would entail starting with a sulfonated aniline or a related precursor in a Pfitzinger, Doebner, or Friedländer-type reaction, although this is a less commonly documented direct route.
The more prevalent method is the conversion of a pre-formed quinoline derivative. Once quinoline-8-sulfonyl chloride is obtained (either directly or from quinoline-8-sulfonic acid), it can be readily converted to the corresponding sulfonamide. nih.gov This is a standard nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia (B1221849) or an appropriate amine. For example, quinoline-8-sulfonyl chloride can be reacted with various amines in a suitable solvent to produce a diverse range of N-substituted quinoline-8-sulfonamides. nih.gov
To obtain the final target compound, 8-sulfamoylquinoline-4-carboxamide, a synthetic sequence would involve:
Synthesis of a quinoline-4-carboxylic acid derivative (e.g., via Pfitzinger or Doebner reaction).
Sulfonylation at the 8-position to yield 8-chlorosulfonyl-quinoline-4-carboxylic acid.
Reaction with ammonia to form 8-sulfamoyl-quinoline-4-carboxylic acid.
Finally, amidation of the carboxylic acid group (e.g., by converting it to an acyl chloride followed by reaction with ammonia) to give this compound.
Alternatively, the amidation of the 4-carboxy group could be performed before the sulfonylation/sulfamoylation steps. The choice of sequence depends on the compatibility of the functional groups with the reaction conditions at each stage. A general method for synthesizing sulfonamides from sulfonyl chlorides involves reacting the sulfonyl chloride with an amine in an aqueous medium with a base like sodium carbonate to scavenge the HCl produced. mdpi.com The final amidation of the carboxylic acid can be achieved using standard peptide coupling reagents like HATU and DIPEA. researchgate.net
Table 2: Summary of Key Reactions for Functional Group Introduction
| Transformation | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Direct Sulfonylation | Quinoline | Chlorosulfonic Acid | Quinoline-8-sulfonyl chloride | publish.csiro.au |
| Sulfonation & Chlorination | Quinoline | 1. Fuming H₂SO₄; 2. Thionyl Chloride | Quinoline-8-sulfonyl chloride | google.com |
| Sulfonamide Formation | Quinoline-8-sulfonyl chloride | Amine/Ammonia | Quinoline-8-sulfonamide (B86410) | nih.gov |
| Carboxamide Formation | Quinoline-4-carboxylic acid | HATU, DIPEA, Amine | Quinoline-4-carboxamide | researchgate.net |
Formation of the Carboxamide Linkage
The creation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by reacting a quinoline-4-carboxylic acid derivative with an appropriate amine.
Amidation Reactions from Carboxylic Acid Derivatives
A common and direct method for forming the carboxamide linkage is through the amidation of quinoline-4-carboxylic acid derivatives. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. For instance, treating a quinoline-4-carboxylic acid with a chlorinating agent like thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) can generate the acyl chloride intermediate. This intermediate is then reacted with an amine to form the desired carboxamide. acs.orgnih.gov
Alternatively, various coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and an amine. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with a base like N-methylmorpholine. acs.orgnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Another approach involves the use of N,N'-carbonyldiimidazole as a coupling agent. researchgate.net
The choice of solvent and reaction conditions, such as temperature, can influence the efficiency of the amidation reaction. Common solvents for these reactions include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). acs.orgnih.gov
| Coupling Agent | Base | Solvent | Typical Reaction Conditions |
| Thionyl Chloride/DMF | - | THF | Room Temperature |
| EDC/HOBt | - | DMF | Not specified |
| CDMT | N-Methylmorpholine | DCM | Room Temperature |
| N,N'-Carbonyldiimidazole | - | Not specified | Not specified |
Advanced Coupling Methods and Bioisosteric Strategies
In addition to traditional amidation, more advanced synthetic strategies are utilized to create analogs and bioisosteres of this compound. Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological properties to a chemical compound.
A prominent example is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to synthesize triazole bioisosteres of the amide bond. nih.govlicorbio.com This reaction forms a stable 1,2,3-triazole ring, which can mimic the steric and electronic properties of an amide group. The CuAAC reaction is highly efficient and regioselective, typically proceeding under mild conditions. nih.govjenabioscience.com The process generally involves reacting a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govjenabioscience.com The use of ligands can further accelerate the reaction and protect sensitive biomolecules. nih.govjenabioscience.com The choice of solvent can also influence the outcome, with different products sometimes being obtained in solvents like DMF versus water. nih.gov
This strategy allows for the late-stage diversification of molecular scaffolds, enabling the rapid synthesis of a library of compounds for biological screening. acs.org
Methodologies for Compound Purification and Spectroscopic Characterization in Synthetic Studies
Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound.
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the purification of quinoline derivatives. nih.gov Various techniques are employed based on the properties of the synthesized compounds.
Column Chromatography: This is a standard method for purifying reaction mixtures. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like hexane (B92381) and ethyl acetate. mdpi.com The polarity of the solvent system is adjusted to achieve optimal separation of the desired product from impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used for both analytical and preparative separations of quinoline derivatives. researchgate.netresearchgate.net It utilizes a nonpolar stationary phase (e.g., octadecyl silica) and a polar mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer. researchgate.net The retention of compounds is influenced by their hydrophobicity. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, can be employed to separate complex mixtures. ird.fr
Centrifugal Partition Chromatography (CPC): This is a preparative liquid-liquid chromatography technique that avoids the use of a solid support. ird.fr It separates compounds based on their partitioning between two immiscible liquid phases, offering a high-purity separation method for quinoline derivatives. ird.fr
| Technique | Stationary Phase | Mobile Phase | Separation Principle |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Adsorption |
| RP-HPLC | Octadecyl Silica (ODS) | Acetonitrile/Water | Partitioning based on hydrophobicity |
| Centrifugal Partition Chromatography | Liquid | Two immiscible liquids | Partitioning between liquid phases |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its analogs. nih.gov
¹H NMR: Proton NMR provides detailed information about the number and chemical environment of hydrogen atoms in a molecule. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals are used to determine the connectivity of atoms. For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment.
2D NMR Techniques: More complex structures may require two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish the connectivity between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to confirm the molecular formula of the synthesized compound. researchgate.net This technique is also used to analyze the fragments of the molecule, which can provide further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for the characterization of this compound and its analogs. This method provides valuable insights into the molecular structure by identifying the characteristic vibrational frequencies of its constituent functional groups. The FTIR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the quinoline ring system, the sulfonamide group, and the carboxamide moiety.
Analysis of related structures reveals that the vibrational spectra are complex, with contributions from each part of the molecule. The interpretation of the FTIR spectrum relies on the correlation of observed absorption bands with known frequencies for specific functional groups.
The sulfonamide group (–SO₂NH₂) has characteristic stretching vibrations. jst.go.jprsc.org The asymmetric and symmetric stretching vibrations of the SO₂ group are among the most prominent and are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S–N stretching vibrations are generally found at lower wavenumbers, in the region of 914–895 cm⁻¹. rsc.org
The quinoline core presents a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. pressbooks.pub The C=C and C=N stretching vibrations of the heterocyclic aromatic system give rise to a series of bands in the 1630–1400 cm⁻¹ region. astrochem.org Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the aromatic rings and appear in the 900–650 cm⁻¹ range. researchgate.net
The primary carboxamide group (–CONH₂) is characterized by several distinct absorptions. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3400–3100 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong absorption and is expected in the range of 1707–1680 cm⁻¹. rsc.org The N-H bending vibration, or the Amide II band, is typically found around 1533–1523 cm⁻¹. rsc.org
By combining the expected vibrational modes of these individual functional groups, a theoretical FTIR spectrum for this compound can be predicted. The following table summarizes the anticipated characteristic absorption bands.
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 - 3200 | Amide (-CONH₂) | N-H Asymmetric & Symmetric Stretching |
| ~3300 - 3100 | Sulfonamide (-SO₂NH₂) | N-H Stretching |
| >3000 | Quinoline | Aromatic C-H Stretching |
| ~1707 - 1680 | Carboxamide (-CONH₂) | C=O Stretching (Amide I) |
| ~1630 - 1400 | Quinoline | C=C and C=N Ring Stretching |
| ~1533 - 1523 | Carboxamide (-CONH₂) | N-H Bending (Amide II) |
| ~1320 - 1310 | Sulfonamide (-SO₂NH₂) | SO₂ Asymmetric Stretching |
| ~1155 - 1143 | Sulfonamide (-SO₂NH₂) | SO₂ Symmetric Stretching |
| ~914 - 895 | Sulfonamide (-SO₂NH₂) | S-N Stretching |
| ~900 - 650 | Quinoline | C-H Out-of-plane Bending |
Biological Activity and Pharmacological Investigations of 8 Sulfamoylquinoline 4 Carboxamide Derivatives
Anticancer Activity Studies
The anticancer potential of 8-sulfamoylquinoline-4-carboxamide derivatives has been a significant area of investigation, exploring their impact on cancer cell metabolism, their cytotoxic effects, and their selectivity for cancer cells over healthy ones.
Modulation of Tumor Cell-Specific Metabolic Pathways (e.g., Pyruvate (B1213749) Kinase M2 (PKM2) and Lactate (B86563) Dehydrogenase A (LDHA) Inhibition/Activation)
A key strategy in the development of novel anticancer therapies is the targeting of metabolic pathways that are unique to tumor cells. One such pathway is aerobic glycolysis, also known as the Warburg effect, which is a hallmark of many cancers. researchgate.net Within this pathway, the M2 isoform of pyruvate kinase (PKM2) and lactate dehydrogenase A (LDHA) have been identified as critical enzymes for tumor growth and proliferation, making them attractive therapeutic targets. researchgate.netmdpi.com
Derivatives of 8-sulfamoylquinoline have been identified as significant activators of PKM2. researchgate.netmdpi.com By modulating the activity of PKM2, these compounds can shift the metabolic balance in cancer cells, potentially leading to reduced proliferation and cell death. researchgate.netresearchgate.net For example, a series of 8-quinolinesulfonamide derivatives were designed as PKM2 modulators, with in silico and in vitro studies confirming the ability of one such compound to reduce intracellular pyruvate levels in A549 lung cancer cells. researchgate.netresearchgate.net This modulation of PKM2 activity also had a direct impact on cancer cell viability and cell-cycle distribution. researchgate.net
While 8-sulfamoylquinoline derivatives are primarily known as PKM2 activators, other sulfamoylquinoline derivatives, such as 3-quinolinesulfonamides, have been shown to inhibit LDHA. mdpi.com This highlights the potential for the broader sulfamoylquinoline scaffold to target different key enzymes within the glycolytic pathway. The design of these compounds often involves the incorporation of other chemical moieties, such as 1,2,3-triazole, to enhance their interaction with the target protein. mdpi.com
In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
The anticancer potential of this compound and its derivatives is further supported by their demonstrated cytotoxicity and antiproliferative effects against various cancer cell lines in laboratory settings.
A study on a series of N-substituted 1H-indole-2-carboxamides, which share the carboxamide functional group, demonstrated significant cytotoxic and selective inhibition of cell proliferation against a variety of tumor cell lines. nih.govnih.gov Several of these compounds exhibited potent activity against K-562 (leukemia), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.govnih.gov For instance, certain anthraquinone-based carboxamides showed high potency against K-562 and MCF-7 cell lines, while a pyridinyl carboxamide was particularly effective against the HCT-116 cell line. nih.gov
Similarly, research on 2-styrylquinoline (B1231325) derivatives, which are structurally related to the quinoline (B57606) core, has shown strong in vitro antiproliferative activity against hepatocellular carcinoma cell lines. researchgate.net These findings underscore the potential of the quinoline carboxamide scaffold as a promising starting point for the development of effective anticancer agents. nih.govnih.gov
Table 1: In Vitro Anticancer Activity of Selected Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Pyridinyl carboxamide 10 | HCT-116 (Colon) | 1.01 | 99.4 |
| Anthraquinone-based carboxamide 12 | K-562 (Leukemia) | 0.33 | 303 |
| Anthraquinone-based carboxamide 14 | K-562 (Leukemia) | 0.61 | 164 |
| Carboxamide 4 | K-562 (Leukemia) | 0.61 | 164 |
| p-Nitrobenzene carboxamide 8 | HCT-116 (Colon) | 32.0 | - |
| p-Fluorobenzene carboxamide 6 | MCF-7 (Breast) | 80.8 | - |
| p-Fluorobenzene carboxamide 6 | K-562 (Leukemia) | 84.6 | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency. The Selectivity Index (SI) is a ratio of the cytotoxicity against normal cells to the cytotoxicity against cancer cells, with a higher SI indicating greater selectivity for cancer cells. Data sourced from a study on N-substituted indole-2-carboxamides. nih.gov
Examination of Selective Action Mechanisms on Cancer Cells versus Normal Cells
A crucial aspect of cancer chemotherapy is the ability to selectively target and kill cancer cells while minimizing harm to normal, healthy cells. nih.gov Research into this compound derivatives has shown promising results in this area.
Studies on various carboxamide derivatives have revealed notable selectivity towards cancer cells compared to normal fibroblasts. nih.gov For example, a series of synthesized carboxamides exhibited selectivity indices ranging from 3.1 to 99.4 for colon cancer cells and up to 303 for leukemia cells when compared to normal fibroblasts. nih.gov This indicates a significantly higher potency against cancer cells. nih.gov Specifically, pyridinyl carboxamide 10 demonstrated a high selectivity for colon cancer cells, while certain anthraquinone-based carboxamides showed excellent safety margins with high selectivity for leukemia cells. nih.gov
The mechanisms behind this selectivity are still under investigation but may be linked to the unique metabolic and signaling pathways present in cancer cells, such as their reliance on the Warburg effect. researchgate.net By targeting pathways that are more critical for cancer cell survival, these compounds can exert a more potent effect on malignant cells while sparing normal tissues. nih.gov
Antimicrobial Activity Evaluations
In addition to their anticancer properties, quinoline-based compounds have a long history of use as antimicrobial agents. researchgate.netscience24.com This has led to the investigation of this compound derivatives for their potential to combat bacterial and fungal infections.
Antibacterial Efficacy Against Bacterial Strains
Derivatives of 8-sulfamoylquinoline have demonstrated significant antibacterial activity against a range of common pathogens. nih.govdoi.org A series of C-2 derivatized 8-sulfonamidoquinolines were evaluated for their efficacy against bacteria that cause mastitis, including Streptococcus uberis, Staphylococcus aureus, and Escherichia coli. nih.govdoi.org
A noteworthy finding from this research was the enhanced activity of many of these compounds in the presence of supplementary zinc. nih.govdoi.org For some compounds, the minimum inhibitory concentrations (MICs) against S. uberis were as low as 0.125 µg/mL in the presence of zinc. nih.govdoi.org Certain derivatives also showed potent activity against S. aureus and E. coli. nih.gov Subsequent studies confirmed that some of these compounds were bactericidal, meaning they actively kill the bacteria, and demonstrated their potential as topical sanitizers. nih.gov The antibacterial action of these compounds is thought to be related to their ability to act as metal ionophores, disrupting essential metal ion balance within the bacterial cells. doi.org
Table 2: Antibacterial Activity of C-2 Derivatized 8-Sulfonamidoquinolines
| Bacterial Strain | Compound(s) | MIC (µg/mL) | Conditions |
| Streptococcus uberis | Various | as low as 0.125 | With supplementary zinc |
| Staphylococcus aureus | 5, 34-36, 39, 58, 79, 82, 94, 95 | ≤ 8 | With and without supplementary zinc |
| Escherichia coli | 56, 58, 66 | ≤ 16 | All conditions |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Data sourced from a study on C-2 derivatized 8-sulfonamidoquinolines. nih.gov
Antifungal and Antiviral Potential (Based on Broader Quinoline Research)
While specific research on the antifungal and antiviral properties of this compound is emerging, the broader class of quinoline compounds has a well-established history of such activities. researchgate.netscience24.comnih.gov This provides a strong rationale for investigating the potential of 8-sulfamoylquinoline derivatives in these areas.
Quinoline-based compounds have been explored as antifungal agents due to their structural similarities to known antifungal drugs like terbinafine. researchgate.netbohrium.com The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. science24.combohrium.com Various quinoline derivatives have shown activity against a range of fungi, including Candida albicans and dermatophytes. researchgate.netnih.gov The mechanism of action for some quinoline-based antifungals is thought to involve the inhibition of enzymes crucial for fungal cell wall synthesis. bohrium.com
In the realm of antiviral research, numerous quinoline derivatives have been identified with potent activity against a variety of viruses. nih.gov For instance, certain indolo[3,2-c]quinoline derivatives have shown the ability to inhibit the replication of enterovirus D68 (EV-D68) in neuronal cell lines. nih.gov The quinoline scaffold is present in several marketed antiviral drugs, further highlighting its importance in this therapeutic area. nih.gov Given the broad biological activity of the quinoline nucleus, it is plausible that this compound derivatives could also possess valuable antifungal and antiviral properties, warranting further investigation. researchgate.netnih.gov
Exploration of Other Enzyme Inhibition Profiles
The quinoline scaffold is a versatile platform in medicinal chemistry, leading to derivatives with a wide array of enzymatic targets. Beyond their established roles, derivatives of this compound have been investigated for their inhibitory effects on other key enzymes, revealing potential therapeutic applications in various disease areas.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological and pathological processes, including pH regulation, respiration, and tumorigenicity. nih.gov The sulfonamide group is a classic zinc-binding group known for its ability to inhibit CAs, making sulfamoylquinoline derivatives prime candidates for investigation as CA inhibitors.
Research into novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated significant inhibitory activity against several human CA (hCA) isoforms. nih.gov A series of compounds was synthesized and tested against hCA I, hCA II, hCA IV, and hCA IX. The results showed that most isoforms, with the exception of hCA IX, were inhibited in the low to high nanomolar range. nih.gov
Specifically, for the cytosolic isoform hCA I, inhibition constants (Kᵢ) ranged from 61.9 nM to 8126 nM. The ubiquitous hCA II isoform was also strongly inhibited, with Kᵢ values between 33.0 nM and 8759 nM. nih.gov One particular derivative, compound 5h (structure not detailed in the source), emerged as a potent inhibitor of both hCA I and hCA II with Kᵢ values of 61.9 nM and 33.0 nM, respectively, marking it as a promising lead for developing novel dual inhibitors. nih.gov Inhibition of the membrane-bound hCA IV was observed in the range of 657.2 nM to 6757 nM. nih.gov
Further studies on other quinoline-based sulfonamides have highlighted their potential as selective inhibitors for cancer-associated isoforms like hCA IX and hCA XII. nih.gov For example, a series of 4-anilinoquinoline derivatives bearing a benzenesulfonamide (B165840) moiety showed potent, single-digit nanomolar inhibition against hCA IX. nih.govresearchgate.net This highlights the tunability of the quinoline scaffold to achieve isoform-selective CA inhibition.
Table 1: Carbonic Anhydrase (CA) Inhibitory Activity of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) |
|---|---|---|---|
| 5a | - | 88.4 | - |
| 5b | - | 85.7 | - |
| 5h | 61.9 | 33.0 | - |
| General Range | 61.9 - 8126 | 33.0 - 8759 | 657.2 - 6757 |
Data sourced from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. nih.gov Specific structures for compounds 5a, 5b, and 5h were not provided in the source material.
Topoisomerases are essential enzymes that manage the topological state of DNA, playing a critical role in replication, transcription, and chromosome segregation. nih.gov They are a validated target for anticancer drugs, with inhibitors causing DNA damage and inducing apoptosis in rapidly dividing cancer cells. nih.gov The quinoline framework is a core component of well-known topoisomerase I inhibitors like camptothecin (B557342) and its derivatives. mdpi.com
Incorporating a carboxamide linkage into the quinoline structure has been a successful strategy for developing new topoisomerase inhibitors. nih.gov Research on tricyclic carboxamides, specifically acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide, has shown that these compounds are potent inducers of DNA double-strand breaks and DNA-protein cross-links, which are characteristic signs of topoisomerase II inhibition. nih.gov The formation of these DNA lesions was found to be dependent on ATP and could be prevented by novobiocin, a known topoisomerase II inhibitor, confirming the enzyme as the target. nih.gov These quinoline carboxamide derivatives were found to interfere with the catalytic activity of isolated topoisomerase II, although their mechanism of action differs from the classical stabilization of the cleavage complex seen with drugs like amsacrine. nih.gov
While direct studies on this compound are limited in this context, the established activity of related quinoline carboxamides suggests that this class of compounds has significant potential as topoisomerase inhibitors, representing a promising avenue for the development of novel anticancer agents. mdpi.comnih.gov
Antimalarial Activity Screening (Based on Quinoline Derivative Research)
The quinoline core is historically significant in the fight against malaria, being the foundational structure for drugs like chloroquine (B1663885) and mefloquine (B1676156). mdpi.com Consequently, quinoline-4-carboxamide derivatives have been a major focus of modern antimalarial drug discovery programs.
A phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain) identified a promising series of quinoline-4-carboxamides. nih.govacs.orgacs.org The initial hit compound (1 ) showed good in vitro activity with a half-maximal effective concentration (EC₅₀) of 120 nM, but it suffered from poor metabolic stability and suboptimal physicochemical properties. nih.govacs.org
Medicinal chemistry efforts focused on optimizing this lead, leading to the discovery of derivative 2 (DDD107498). nih.govnih.gov This compound demonstrated a significant improvement in potency and pharmacokinetic profile. It exhibited low nanomolar in vitro potency and, crucially, showed excellent oral efficacy in a P. berghei mouse model of malaria, with a 90% effective dose (ED₉₀) below 1 mg/kg when administered orally for four days. nih.govimperial.ac.uk
Further investigation revealed that these quinoline-4-carboxamide derivatives act through a novel mechanism of action for antimalarial drugs: the inhibition of translation elongation factor 2 (PfEF2). acs.orgnih.gov PfEF2 is essential for protein synthesis in the parasite, and its inhibition leads to activity against multiple life-cycle stages of Plasmodium. nih.govacs.org The combination of potent multistage activity, excellent in vivo efficacy, and a novel mechanism of action led to the progression of compound 2 (DDD107498) into preclinical development. nih.govimperial.ac.uk
Table 2: Antimalarial Activity of Lead Quinoline-4-Carboxamide Derivatives
| Compound | P. falciparum 3D7 (EC₅₀, nM) | P. berghei Oral Efficacy (ED₉₀, mg/kg) | Mechanism of Action |
|---|---|---|---|
| 1 (Hit) | 120 | Not Reported | PfEF2 Inhibition |
| 2 (DDD107498) | Low Nanomolar | < 1.0 (4-day dosing) | PfEF2 Inhibition |
Data sourced from the discovery and optimization of a novel quinoline-4-carboxamide antimalarial series. nih.govnih.govimperial.ac.uk
Mechanism of Action Elucidation for 8 Sulfamoylquinoline 4 Carboxamide
Identification and Validation of Molecular Targets
Based on the activities of structurally similar compounds, the primary molecular targets for 8-Sulfamoylquinoline-4-carboxamide are likely to be found within the enzyme families of kinases and carbonic anhydrases. The quinoline-4-carboxamide moiety is a known scaffold for agents targeting protein synthesis, while the sulfamoylquinoline portion points towards interaction with metabolic enzymes.
Quinoline-based compounds have been identified as inhibitors of various kinases and other critical cellular enzymes. nih.gov For instance, derivatives of quinoline-4-carboxamide have shown potent activity against Plasmodium falciparum by inhibiting translation elongation factor 2 (PfEF2), an essential enzyme in protein synthesis. nih.govacs.orgmmv.orgnih.gov Furthermore, the quinoline-8-sulfonamide (B86410) structure is a recognized feature in modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key regulator of cancer cell metabolism. nih.govnih.gov The sulfonamide group itself is a classic zinc-binding moiety, suggesting that this compound could also target metalloenzymes like carbonic anhydrases (CAs). nih.gov
Detailed Analysis of Binding Interactions with Enzymes or Receptors (e.g., PKM2, Carbonic Anhydrase)
The specific binding interactions of this compound with its putative targets can be inferred from studies on related inhibitors.
Pyruvate Kinase M2 (PKM2):
Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2, an enzyme that plays a crucial role in the metabolic reprogramming of cancer cells. nih.gov These compounds can act as either activators or inhibitors, influencing the enzyme's quaternary structure and thereby its activity. nih.gov The interaction is typically characterized by the sulfonamide group coordinating with the metal ion in the enzyme's allosteric site, while the quinoline (B57606) ring engages in hydrophobic and pi-stacking interactions with nearby amino acid residues. Small structural modifications to the quinoline sulfonamide scaffold have been shown to switch the mode of interaction from activation to inhibition. nih.gov
Carbonic Anhydrases (CAs):
The primary sulfonamide group is a well-established zinc-binding function, crucial for the inhibition of carbonic anhydrases. nih.gov A series of quinoline-based benzenesulfonamides have demonstrated potent and selective inhibition of cancer-associated CA isoforms, particularly hCA IX and hCA XII. nih.gov The inhibitory mechanism involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the active site, while the quinoline ring and its substituents can form additional interactions with the surrounding amino acid residues, contributing to the affinity and selectivity of the inhibitor.
Table 1: Inhibitory Activity of Representative Quinoline-Based Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
| para-sulfonamide derivative 13a | hCA IX | 25.8 nM |
| para-sulfonamide derivative 13a | hCA XII | 9.8 nM |
| para-sulfonamide derivative 13b | hCA IX | 5.5 nM |
| para-sulfonamide derivative 13b | hCA XII | 13.2 nM |
| meta-sulfonamide derivative 11c | hCA IX | 8.4 nM |
| Data sourced from a study on quinoline-based benzenesulfonamides. nih.gov |
Investigation of Downstream Cellular Pathway Perturbations
The engagement of this compound with its molecular targets would be expected to trigger a cascade of downstream cellular events.
Perturbations via PKM2 Modulation:
Inhibition of PKM2 by a compound like this compound would force cancer cells to rely on the less metabolically flexible tetrameric form of the enzyme. This shift can lead to a reduction in the production of lactate (B86563) and an increase in oxidative phosphorylation. nih.gov Consequently, this can suppress the Warburg effect, a hallmark of cancer metabolism, and reduce the availability of metabolic intermediates necessary for cell proliferation. Studies on quinoline-8-sulfonamide derivatives have shown that their inhibition of PKM2 leads to a significant reduction in the proliferation of cancer cell lines. nih.gov
Perturbations via Carbonic Anhydrase Inhibition:
Inhibition of tumor-associated carbonic anhydrase isoforms, such as hCA IX, can have profound effects on the tumor microenvironment. These enzymes are crucial for maintaining the pH balance in hypoxic tumors. By inhibiting hCA IX, an agent like this compound could lead to an increase in extracellular acidity and a decrease in intracellular pH. This disruption of pH homeostasis can impair cancer cell survival, proliferation, and invasion.
Perturbations via Protein Synthesis Inhibition:
Should the quinoline-4-carboxamide moiety of the molecule target protein synthesis, as seen with related antimalarial compounds, the downstream effects would be cytotoxic. nih.govacs.org Inhibition of a critical component of the translation machinery like elongation factor 2 would lead to a global shutdown of protein production, ultimately triggering programmed cell death.
Structure Activity Relationship Sar Studies of 8 Sulfamoylquinoline 4 Carboxamide Analogs
Design Principles for Systematic Structural Modification of the Core Scaffold
The systematic structural modification of the 8-sulfamoylquinoline-4-carboxamide core scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A key strategy often employed is the "tail approach," where a core scaffold known to interact with a specific target is appended with various substituents to probe for additional binding interactions and refine the pharmacological profile. nih.gov
In the context of designing enzyme inhibitors, such as those for carbonic anhydrase or pyruvate (B1213749) kinase M2 (PKM2), the quinoline (B57606) scaffold is recognized for its favorable properties, including its planarity, lipophilicity, and metal-chelating ability. nih.govmdpi.com Design efforts often focus on introducing molecular diversity at specific positions on the quinoline ring, the sulfamoyl moiety, and the carboxamide linker to explore the chemical space around the core structure. mdpi.com Computational methods like molecular docking are frequently utilized to guide the design process, predicting the binding affinity and orientation of novel analogs within the target's active site. mdpi.com This allows for a more rational approach to selecting substituents that are likely to enhance ligand-receptor interactions. mdpi.com
Influence of Substituents on the Quinoline Ring System on Biological Activity
The nature and position of substituents on the quinoline ring system have a profound impact on the biological activity of this compound analogs. orientjchem.org SAR studies have demonstrated that even minor modifications to the quinoline core can lead to significant changes in potency and selectivity. orientjchem.org
For instance, the introduction of different functional groups at various positions can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with the target protein. orientjchem.org Research on quinoline derivatives has shown that substitutions at positions 2, 3, 4, and 8 can be particularly influential on anticancer activity. orientjchem.org In some cases, the presence of a halogen atom, such as fluorine, at position 6 has been found to significantly enhance antibacterial activity. orientjchem.org
In the specific context of 8-substituted quinoline-2-carboxamides designed as carbonic anhydrase inhibitors, the introduction of various alkyl and benzyl (B1604629) groups at the 8-position led to a range of inhibitory activities against different isoforms of the enzyme. nih.gov One derivative with a methyl substitution at the 8-position exhibited significantly higher potency against certain isoforms compared to the unsubstituted parent compound. nih.gov
| Compound | Substituent at 8-position | hCA I KI (nM) | hCA II KI (nM) |
|---|---|---|---|
| 5a | -OCH3 | 121.4 | 88.4 |
| 5b | -OC2H5 | 145.2 | 85.7 |
| 5h | -OCH2(4-CH3-Ph) | 61.9 | 33.0 |
Data sourced from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides as carbonic anhydrase inhibitors. nih.gov The table shows the inhibitory constants (KI) against human carbonic anhydrase (hCA) isoforms I and II.
Critical Role of the 8-Sulfamoyl Moiety in Ligand-Target Interactions
The 8-sulfamoyl moiety is a critical pharmacophore in many biologically active quinoline derivatives, particularly in the design of carbonic anhydrase inhibitors. The sulfonamide group is a well-established zinc-binding group, enabling it to coordinate with the zinc ion present in the active site of metalloenzymes like carbonic anhydrase. nih.gov This interaction is often a primary determinant of the compound's inhibitory potency. nih.gov
The specific placement of the sulfamoyl group at the 8-position of the quinoline ring orients the molecule within the enzyme's active site to facilitate this key interaction. Beyond its role as a zinc-binding group, the sulfamoyl moiety can also participate in a network of hydrogen bonds with amino acid residues in the active site, further stabilizing the ligand-protein complex.
Significance of the Carboxamide Linker and Substituents at the 4-Position
The incorporation of a carboxamide linkage has proven to be an effective strategy for enhancing the pharmacological properties of quinoline derivatives, particularly their anticancer potency. nih.gov SAR studies on 2-phenylquinoline-4-carboxamide (B4668241) analogs as neurokinin-3 (NK-3) receptor antagonists revealed that modifications at the 4-position significantly affected their activity. nih.gov The nature of the substituent on the carboxamide nitrogen can modulate properties such as solubility, cell permeability, and metabolic stability. For instance, the introduction of bulky or flexible groups can optimize van der Waals interactions and improve binding affinity. nih.gov
Evaluation of Bioisosteric Replacements and Their Effects on Pharmacological Profiles
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. drughunter.com This approach involves substituting a functional group with another that has similar steric and electronic properties. drughunter.com
In the context of this compound analogs, the amide bond of the carboxamide linker is a potential site for bioisosteric replacement. One common bioisostere for an amide is a 1,2,3-triazole ring. mdpi.com This replacement can lead to improved metabolic stability, as the triazole ring is generally less susceptible to enzymatic cleavage than an amide bond. mdpi.com Furthermore, the nitrogen atoms of the triazole can act as hydrogen bond acceptors, potentially forming additional interactions with the target protein and enhancing binding affinity. mdpi.com The success of such a replacement is highly context-dependent and requires careful evaluation of the resulting pharmacological profile. drughunter.com
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Amide | 1,2,3-Triazole | Increased metabolic stability, potential for additional hydrogen bonding. mdpi.com |
| Carboxylic Acid | Tetrazole | Improved oral bioavailability, increased potency. drughunter.com |
| Amide | Trifluoroethylamine | Enhanced metabolic stability, increased lipophilicity. drughunter.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are invaluable for predicting the activity of novel compounds, prioritizing synthetic efforts, and gaining insights into the structural features that govern biological response. nih.gov
In the study of this compound analogs, QSAR models can be developed by correlating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) with their measured biological activities. nih.gov For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can generate a 3D map highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov
These predictive models, once validated, can be used to virtually screen large libraries of compounds and identify those with the highest probability of being active. researchgate.net This significantly accelerates the drug discovery process by focusing resources on the most promising candidates. jocpr.com The reliability of QSAR models is assessed through rigorous statistical validation to ensure their predictive power. researchgate.net
Computational and in Silico Approaches in Research on 8 Sulfamoylquinoline 4 Carboxamide
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For compounds structurally related to 8-Sulfamoylquinoline-4-carboxamide, molecular docking has been pivotal in identifying potential biological targets and understanding their binding modes.
In studies on quinoline-8-sulfonamide (B86410) derivatives, which share the core quinoline (B57606) sulfonamide scaffold with this compound, molecular docking has been employed to investigate their interaction with the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.gov These simulations predict how the ligands fit into the binding sites of the target protein. For instance, docking studies on novel quinoline-4-carboxamide derivatives targeting phosphoinositide-dependent protein kinase-1 (PDK1) have revealed specific binding poses within the protein's active site. nih.gov
The process typically involves generating a three-dimensional structure of the ligand, such as this compound, and docking it into the crystal structure of a target protein obtained from a repository like the Protein Data Bank (PDB). mdpi.com The results of these simulations are often scored based on the predicted binding affinity, with more negative values indicating a stronger interaction. mdpi.com For example, in the study of quinoline-8-sulfonamide derivatives, the docking scores helped in identifying compounds with high affinity for PKM2. mdpi.com The analysis of these docked poses reveals crucial ligand-protein interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for the stability of the complex. researchgate.net
A theoretical molecular docking of this compound into a relevant protein target would likely show the sulfamoyl and carboxamide groups forming key hydrogen bonds with amino acid residues in the binding pocket, while the quinoline ring could engage in π-π stacking or hydrophobic interactions.
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the stability of a predicted binding pose and understanding the conformational changes that may occur in both the ligand and the protein upon binding.
For analogs of this compound, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.gov In a study of novel quinoline-4-carboxamide derivatives as potential anti-cancer agents, MD simulations were performed on the ligand-protein complex to explore its conformational changes. nih.gov These simulations can reveal whether the key interactions observed in docking are maintained over time, thus validating the initial prediction. mdpi.com
The stability of the complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the binding is stable. mdpi.com These simulations can also shed light on the flexibility of different parts of the protein and how this is affected by ligand binding.
In Silico Prediction of Potential Pharmacological and Biological Properties
In silico tools play a significant role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, which are critical for its development as a drug. nih.gov For derivatives of quinoline-4-carboxamide, in silico ADMET predictions have been used to assess their drug-likeness and potential safety profiles. nih.gov
These predictive models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. For instance, adherence to Lipinski's rule of five is often evaluated to predict oral bioavailability. nih.gov Other properties that can be predicted include aqueous solubility, blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.govnih.gov
For this compound, in silico predictions would likely be used to estimate its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and other descriptors to gauge its potential as a drug candidate. These computational predictions help in prioritizing compounds for further experimental testing.
Virtual Screening and Computational Strategies for Lead Optimization and Analogue Design
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of potential lead compounds.
In the context of quinoline derivatives, virtual screening could be used to identify novel analogs of this compound with improved binding affinity or selectivity for a particular target. mdpi.comnih.gov Once a lead compound is identified, computational strategies are employed for its optimization. This involves designing and evaluating new analogs in silico to improve their pharmacological properties. mdpi.com
For example, based on the predicted binding mode of a lead compound, medicinal chemists can introduce chemical modifications to enhance interactions with the target protein. mdpi.comnih.gov These new designs are then evaluated using molecular docking and MD simulations to predict their binding affinity and stability before they are synthesized and tested in the laboratory. This iterative cycle of in silico design and evaluation significantly accelerates the lead optimization process.
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Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Profiling in Animal Models
In Vitro Pharmacodynamic Evaluations
Time-Kill Curves (for antimicrobial activity)
Time-kill curve assessments are crucial for characterizing the pharmacodynamics of antimicrobial agents, providing insights into the rate and extent of bacterial killing over time. nih.govnih.gov For novel compounds like 8-sulfamoylquinoline-4-carboxamide derivatives, these studies help differentiate their pharmacological properties and inform the selection of lead candidates for further development. nih.gov
The methodology for dynamic time-kill curve experiments typically involves exposing a bacterial culture, such as Mycobacterium bovis BCG as a surrogate for virulent M. tuberculosis, to various dosing regimens of the test compound. nih.gov The resulting data illustrates the dose-dependent nature of the antimicrobial effect. nih.gov For instance, some compounds may exhibit concentration-dependent killing, where higher concentrations lead to a more rapid and extensive reduction in bacterial viability. nih.govnih.gov In contrast, other compounds may demonstrate time-dependent killing, where the duration of exposure above a minimum inhibitory concentration (MIC) is the primary determinant of efficacy. nih.govnih.gov
These differential killing kinetics can often be rationalized by differences in the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. nih.gov A longer PAE might suggest that less frequent dosing is required to maintain therapeutic efficacy. nih.gov It is important to note that standard time-kill curves primarily assess the effect on extracellular, actively replicating bacteria and may not fully represent the compound's activity against intracellular or latent pathogens. nih.gov
In Vivo Pharmacodynamic Assessments in Animal Disease Models
Efficacy Studies in Established Disease Models
Efficacy studies in relevant animal disease models are a cornerstone of preclinical development, providing essential data on a compound's potential therapeutic utility. For quinoline-4-carboxamide derivatives, which have shown promise as antimalarial agents, the Plasmodium berghei mouse model is a standard for in vivo efficacy testing. nih.gov
In one such study, a lead quinoline-4-carboxamide derivative, compound 2 (also known as DDD107498), demonstrated potent in vivo efficacy. nih.gov When administered orally to mice infected with P. berghei, this compound achieved a 93% reduction in parasitemia at a dose of 30 mg/kg once daily for four consecutive days. nih.gov Further dose-ranging studies established an impressive 90% effective dose (ED90) of between 0.1 and 0.3 mg/kg, highlighting the compound's significant in vivo potency. nih.gov
The following table summarizes the in vivo efficacy of a related quinoline-4-carboxamide derivative in a malaria model.
| Compound | Animal Model | Dosing Regimen | Efficacy |
| 2 (DDD107498) | P. berghei infected mouse | 30 mg/kg, p.o., q.d. for 4 days | 93% reduction in parasitemia |
| 2 (DDD107498) | P. berghei infected mouse | Oral, 4 days | ED90: 0.1–0.3 mg/kg |
Data from reference nih.gov
In the context of oncology, derivatives of 8-quinolinesulfonamide have been identified as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.gov A lead compound, 9a, demonstrated significant anti-proliferative effects in A549 lung cancer cells. nih.gov This strong in vitro activity, coupled with its ability to reduce intracellular pyruvate levels, provides a compelling rationale for its evaluation in in vivo tumor xenograft models to assess its anti-cancer efficacy. nih.gov
Monitoring of Pharmacodynamic Biomarkers for Target Engagement
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its intended target and produced a biological effect. fda.gov The use of PD biomarkers is a critical component of drug development, providing evidence of target engagement and helping to establish a dose-response relationship. nih.govfda.gov For a PD biomarker to be effective, it should be relevant to the drug's mechanism of action, show a clear response profile over time, exhibit a dynamic range across different exposure levels, and be sensitive enough to detect differences between treatments. nih.gov
For this compound and its derivatives, the selection of appropriate PD biomarkers depends on their specific therapeutic target. For derivatives targeting the M2 isoform of pyruvate kinase (PKM2) in cancer, potential PD biomarkers include direct measures of PKM2 activity or downstream metabolic changes. nih.gov For example, a study on a series of 8-quinolinesulfonamide derivatives identified a compound that reduced intracellular pyruvate levels in A549 lung cancer cells. nih.gov This suggests that intracellular pyruvate concentration could serve as a valuable PD biomarker to monitor target engagement and the biological effect of these compounds in vivo. nih.gov
The following table outlines potential pharmacodynamic biomarkers for this compound derivatives based on their proposed mechanism of action.
| Therapeutic Target | Potential Pharmacodynamic Biomarker | Rationale |
| Pyruvate Kinase M2 (PKM2) | Intracellular Pyruvate Levels | Downstream metabolite of PKM2 activity; reduction indicates target engagement. nih.gov |
| Pyruvate Kinase M2 (PKM2) | PKM2 Enzyme Activity | Direct measure of target inhibition. nih.gov |
The establishment of a clear link between the dose administered, the resulting drug concentration (pharmacokinetics), and the change in the PD biomarker (pharmacodynamics) is a key goal of these studies. youtube.com
Strategies for In Vitro to In Vivo Translation
Translating in vitro findings to in vivo outcomes is a significant challenge in drug development. A key aspect of this translation involves understanding the relationship between a compound's in vitro potency and the in vivo exposure required for efficacy. For the quinoline-4-carboxamide series, initial hit compounds displayed good in vitro activity against Plasmodium falciparum but had suboptimal physicochemical properties and poor metabolic stability. nih.gov
A medicinal chemistry program was initiated to improve these properties, leading to the discovery of derivatives with enhanced pharmacokinetic profiles. nih.gov For example, while one compound showed low systemic exposure in mice due to poor permeability, further structural modifications led to the development of compounds with excellent oral efficacy in the P. berghei malaria mouse model. nih.govresearchgate.net This iterative process of optimizing in vitro properties to achieve in vivo efficacy is a critical strategy.
Key considerations for successful in vitro to in vivo translation include:
Improving Physicochemical Properties: Enhancing aqueous solubility and optimizing lipophilicity can improve absorption and distribution. nih.gov
Enhancing Metabolic Stability: Modifications to the chemical structure can reduce susceptibility to first-pass metabolism, thereby increasing bioavailability. nih.gov
Understanding Permeability: Assessing permeability in in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can predict in vivo absorption. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro potency data with in vivo pharmacokinetic data allows for the prediction of efficacious doses and dosing regimens. nih.gov
By systematically addressing these factors, researchers can bridge the gap between in vitro activity and in vivo therapeutic effect, a crucial step in the preclinical development of compounds like this compound.
Future Directions and Advanced Research Perspectives for 8 Sulfamoylquinoline 4 Carboxamide
Rational Design of Next-Generation Analogs with Enhanced Potency, Selectivity, and Bioavailability
The future development of 8-sulfamoylquinoline-4-carboxamide hinges on the rational design of new analogs with superior pharmacological properties. The core strategy involves making targeted structural modifications to the parent molecule to optimize its potency, selectivity, and bioavailability.
Key to this endeavor is the exploration of structure-activity relationships (SAR). By systematically altering substituents on the quinoline (B57606) ring, researchers can enhance the compound's therapeutic efficacy. For instance, the introduction of a fluorine atom at the 6-position of a quinoline ring has been shown to significantly boost a compound's antibacterial activity. orientjchem.org Similarly, modifications at positions 2 and 3 can be tailored to improve potency and selectivity against specific biological targets. orientjchem.org For quinoline-4-carboxamide derivatives, lipophilic substituents at the C-7 and C-8 positions have been identified as important for inhibitory activity against certain enzymes. nih.gov
Improving bioavailability is another critical aspect. Initial hits in drug discovery programs often exhibit suboptimal pharmacokinetic profiles, such as poor aqueous solubility and metabolic instability. nih.govacs.orgresearchgate.net Medicinal chemistry programs often focus on reducing lipophilicity and improving metabolic stability through structural modifications. nih.govacs.orgresearchgate.net For example, shortening or extending linker lengths in certain derivatives can impact permeability and bioavailability. nih.govacs.org
The following table outlines potential modifications and their expected outcomes based on research into related quinoline compounds:
| Modification Site | Potential Modification | Desired Outcome | Supporting Rationale |
| Quinoline Ring (C-6) | Introduction of a fluorine atom | Enhanced antibacterial/anticancer activity | SAR studies on quinoline derivatives have shown that a fluorine at C-6 can significantly increase potency. orientjchem.org |
| Quinoline Ring (C-7, C-8) | Addition of lipophilic substituents | Increased inhibitory activity against specific enzymes | Studies on quinoline-4-carboxyl derivatives indicate the importance of lipophilic groups at these positions for COX-2 inhibition. nih.gov |
| Carboxamide Moiety (R2) | Variation of aromatic substituents | Reduced lipophilicity and improved metabolic stability | High lipophilicity can lead to poor solubility and rapid metabolism. nih.govacs.orgresearchgate.net |
| Sulfamoyl Moiety | Alteration of substitution pattern | Enhanced selectivity for target isoforms | The "tail approach" in designing inhibitors for enzymes like carbonic anhydrase has shown that modifying the sulfonamide moiety can lead to isoform-specific inhibitors. nih.gov |
Investigation of Combination Therapies and Synergistic Effects with Existing Agents
To address the complexities of diseases like cancer and the challenge of drug resistance, the investigation of combination therapies is a promising avenue. rsc.org The synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment regimens.
One area of exploration is the combination of this compound with established chemotherapy drugs. For example, novel quinoline-chalcone hybrids have demonstrated a synergistic anticancer effect when used with doxorubicin (B1662922) in colon cancer cell lines. rsc.org This suggests that this compound analogs could potentially enhance the efficacy of standard chemotherapeutic agents, possibly allowing for lower, less toxic doses.
Furthermore, in the context of infectious diseases like malaria, combination therapy is the standard of care to combat resistance. A novel quinoline-4-carboxamide derivative, with its unique mechanism of action, has been identified as a potential candidate for single-dose treatment as part of a combination therapy. acs.org This highlights the potential for this compound analogs to be developed as part of new combination treatments for various infectious diseases.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
The versatility of the quinoline scaffold suggests that this compound may have a broader range of biological activities than currently known. orientjchem.orgontosight.ainih.gov Exploring novel biological targets is a critical step in uncovering its full therapeutic potential.
Quinoline derivatives have been shown to interact with a wide array of molecular targets, including:
Kinases: c-Met kinase, a receptor tyrosine kinase often overexpressed in cancers, is a known target for some quinoline derivatives. orientjchem.orgnih.govnih.gov Other kinases like PI3K/mTOR and Src-Abl are also targeted by quinoline-based inhibitors. mdpi.com
Tubulin: Some quinoline derivatives act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis. mdpi.comekb.eg
Enzymes: Peptide deformylase (PDF) in bacteria, carbonic anhydrase (CA) isoforms associated with cancer, and the glycolytic enzyme pyruvate (B1213749) kinase M2 (PKM2) are all targets of various quinoline compounds. nih.govtandfonline.comnih.govnih.gov
Other Targets: Quinoline derivatives have also been investigated as inhibitors of topoisomerase, heat shock protein 90 (Hsp90), and histone deacetylases (HDACs). nih.gov A novel quinoline-4-carboxamide was found to inhibit translation elongation factor 2 (PfEF2) in malaria parasites. acs.orgnih.gov
Given this precedent, future research should involve broad-based screening of this compound and its analogs against a diverse panel of biological targets. This could unveil previously undiscovered therapeutic applications in areas such as neurodegenerative diseases, inflammatory disorders, and a wider spectrum of cancers and infectious diseases. ontosight.ai For instance, a novel quinoline derivative was found to exert its anticancer effect by downregulating the gene Lumican, highlighting a previously unknown mechanism and target. nih.gov
Integration of Advanced Computational Methodologies for Predictive Modeling and Drug Design
The integration of advanced computational methodologies is poised to revolutionize the design and development of next-generation this compound analogs. orientjchem.orgbenthamdirect.com In silico techniques can significantly accelerate the drug discovery process by providing predictive models for activity, toxicity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop robust and validated models that predict the biological activity of new derivatives. nih.govnih.gov These models can identify key molecular descriptors, such as mass, electronegativity, and partial charges, that influence the compound's efficacy. nih.govnih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing the binding of ligands to their target macromolecules. tandfonline.comtandfonline.comnih.gov These techniques can elucidate the binding modes and key interactions, such as hydrogen bonds, within the active site of a target protein. tandfonline.comnih.gov For example, molecular docking has been used to understand how quinoline derivatives bind to the colchicine (B1669291) binding site of tubulin and the active site of COX-2. nih.gov MD simulations can further assess the stability of the ligand-protein complex over time. tandfonline.comnih.gov
These computational approaches can be used to:
Virtually screen large libraries of potential analogs to identify promising candidates for synthesis and biological testing. tandfonline.com
Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify compounds with favorable drug-like characteristics early in the development process. tandfonline.combenthamdirect.com
Guide the rational design of new derivatives with improved binding affinity and selectivity for their intended targets.
The following table summarizes the application of various computational methods in the study of quinoline derivatives:
| Computational Method | Application | Example from Literature |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting c-MET kinase inhibition potential of 4-(2-fluorophenoxy) quinoline derivatives. nih.govnih.gov | A validated QSAR model was developed to predict the c-Met kinase inhibition of a series of quinoline derivatives. nih.govnih.gov |
| Molecular Docking | Identifying potential inhibitors of peptide deformylase (PDF) and visualizing binding to the active site. tandfonline.com | Molecular docking was used to aid in the design of quinoline derivatives as PDF inhibitors. tandfonline.com |
| Molecular Dynamics (MD) Simulations | Assessing the conformational stability of a quinoline derivative-PDF complex. tandfonline.com | MD simulations confirmed the stable binding of a potent quinoline derivative within the flexible binding pocket of PDF. tandfonline.com |
| Pharmacophore Modeling | Generating models to identify new Type II-C-kit kinase inhibitors. tandfonline.com | A pharmacophore model was created and used for virtual screening to identify novel c-Kit kinase inhibitors. tandfonline.com |
By embracing these advanced research perspectives, the scientific community can unlock the full therapeutic potential of this compound and its future analogs, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the common synthetic routes for 8-Sulfamoylquinoline-4-carboxamide, and how can reaction conditions be optimized for yield?
The synthesis of quinoline-4-carboxamide derivatives typically involves multi-step reactions, including cyclization, sulfamoylation, and amidation. Key considerations include:
- Temperature control : Reactions are often conducted at 60–100°C to balance reaction rate and byproduct formation .
- Inert atmospheres : Nitrogen or argon is used to prevent oxidation of sensitive intermediates, improving yield by 15–20% .
- Catalyst selection : Palladium or copper catalysts may enhance sulfamoylation efficiency .
For optimization, Design of Experiments (DoE) methodologies can systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify ideal conditions .
Q. How is the molecular structure of this compound characterized?
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with quinoline ring protons typically appearing at δ 7.5–9.0 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 293.05 for C _9 _3 _3$S) .
- X-ray crystallography : Resolves bond angles and sulfamoyl group orientation, critical for understanding steric effects .
Q. What are the primary biological targets of quinoline-4-carboxamide derivatives, and how are binding affinities assessed?
These compounds often target enzymes (e.g., kinases, topoisomerases) or microbial proteins. Key methodologies include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., values) .
- Fluorescence polarization assays : Quantify competitive displacement of labeled ligands .
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic profiles (ΔG, ΔH) of interactions .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., EC ranges against Mycobacterium tuberculosis) .
- Structural-activity relationship (SAR) profiling : Compare substituent effects (e.g., sulfamoyl vs. carboxy groups) on potency .
- Reproducibility testing : Validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?
Approaches to improve stability and bioavailability:
- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acid) to enhance membrane permeability .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can prolong half-life by 2–3× in murine models .
Q. How can computational methods predict interaction mechanisms with biological targets?
- Molecular docking : AutoDock Vina or Glide simulates ligand-receptor binding, identifying key residues (e.g., hydrogen bonds with His37 in influenza M2 proton channels) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER models assess stability of ligand-protein complexes over 100-ns trajectories .
- Free energy perturbation (FEP) : Quantifies binding affinity changes for subtle structural modifications (e.g., methyl vs. trifluoromethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
